molecular formula C16H14ClN5 B14165184 6-chloro-N-(4-methylphenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine CAS No. 103392-03-6

6-chloro-N-(4-methylphenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B14165184
CAS No.: 103392-03-6
M. Wt: 311.77 g/mol
InChI Key: QNNOXYPXMGGSAT-UHFFFAOYSA-N
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Description

N-Phenyl-N’-(4-methylphenyl)-6-chloro-s-triazine-2,4-diamine is a chemical compound that belongs to the class of s-triazine derivatives This compound is characterized by the presence of a triazine ring substituted with phenyl, 4-methylphenyl, and chloro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-N’-(4-methylphenyl)-6-chloro-s-triazine-2,4-diamine typically involves the reaction of 6-chloro-s-triazine-2,4-diamine with phenyl and 4-methylphenyl derivatives. One common method is the nucleophilic substitution reaction where the chlorine atom on the triazine ring is replaced by the phenyl and 4-methylphenyl groups. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate and an appropriate solvent like dimethylformamide or acetonitrile.

Industrial Production Methods

In an industrial setting, the production of N-Phenyl-N’-(4-methylphenyl)-6-chloro-s-triazine-2,4-diamine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-N’-(4-methylphenyl)-6-chloro-s-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the triazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced triazine derivatives.

    Substitution: Formation of substituted triazine derivatives with various functional groups.

Scientific Research Applications

N-Phenyl-N’-(4-methylphenyl)-6-chloro-s-triazine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of N-Phenyl-N’-(4-methylphenyl)-6-chloro-s-triazine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The triazine ring structure allows it to interact with nucleophilic sites in biological molecules, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-N’-(4-chlorophenyl)-6-chloro-s-triazine-2,4-diamine
  • N-Phenyl-N’-(4-methoxyphenyl)-6-chloro-s-triazine-2,4-diamine
  • N-Phenyl-N’-(4-fluorophenyl)-6-chloro-s-triazine-2,4-diamine

Uniqueness

N-Phenyl-N’-(4-methylphenyl)-6-chloro-s-triazine-2,4-diamine is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This substitution pattern may enhance its solubility, stability, and interaction with specific molecular targets compared to other similar compounds.

Properties

CAS No.

103392-03-6

Molecular Formula

C16H14ClN5

Molecular Weight

311.77 g/mol

IUPAC Name

6-chloro-2-N-(4-methylphenyl)-4-N-phenyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C16H14ClN5/c1-11-7-9-13(10-8-11)19-16-21-14(17)20-15(22-16)18-12-5-3-2-4-6-12/h2-10H,1H3,(H2,18,19,20,21,22)

InChI Key

QNNOXYPXMGGSAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)Cl

Origin of Product

United States

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